Dimethyl terephthalate-13C2-1

Analytical Chemistry Mass Spectrometry PET Polymer Analysis

Quantifying dimethyl terephthalate (DMT) in complex matrices via mass spectrometry requires an internal standard that perfectly mimics analyte behavior. Unlabeled DMT or deuterated analogs introduce recovery and ion suppression errors. Dimethyl terephthalate-13C2-1 solves this with: • 13C isotopic labeling (+2 Da mass shift) enabling co-elution and identical ionization efficiency • 99 atom % 13C enrichment, 98% chemical purity • Critical for FDA/EFSA migration limit compliance and rPET content quantification via IDMS

Molecular Formula C10H10O4
Molecular Weight 196.17 g/mol
Cat. No. B12058479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl terephthalate-13C2-1
Molecular FormulaC10H10O4
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i9+1,10+1
InChIKeyWOZVHXUHUFLZGK-OJJJIBSVSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Terephthalate-13C2-1 Overview


Dimethyl terephthalate-13C2-1 is a stable isotope-labeled compound where two specific carbon atoms in the dimethyl terephthalate (DMT) molecule have been substituted with the non-radioactive 13C isotope . This isotopic labeling results in a nominal mass increase of +2 Da compared to the unlabeled DMT (molecular weight 194.18 g/mol for unlabeled vs. 196.17 g/mol for the labeled compound) . It is supplied as a high-purity solid with an isotopic enrichment of 99 atom % 13C and a chemical purity of 98% (CP) [1]. Its primary function is as an internal standard (IS) for the accurate quantification of DMT in complex matrices using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [2].

Stable isotope-labeled internal standard for DMT quantification by LC-MS or GC-MS
M+2 mass shift enables selective detection with low isotopic cross-talk
Certified isotopic enrichment supports high-sensitivity trace analysis workflows

Why Unlabeled DMT Cannot Substitute


The critical failure of substituting unlabeled dimethyl terephthalate (DMT) for Dimethyl terephthalate-13C2-1 in quantitative MS workflows stems from the inherent inability of MS detectors to distinguish between an analyte and its structurally identical internal standard [1]. While an unlabeled analog may be chemically identical, it cannot correct for variable analyte recovery during sample preparation or for ion suppression/enhancement effects in the MS ion source. Isotopically labeled internal standards like Dimethyl terephthalate-13C2-1, which differ only by their mass, co-elute with the target analyte and experience identical matrix effects and ionization efficiencies. This enables the ratio of analyte signal to internal standard signal to remain constant, correcting for these sources of error and enabling accurate quantification. Conversely, a non-isotopic analog (e.g., a different diester) would have different chemical properties, leading to differential recovery and ionization, thus introducing significant, unquantifiable error . Furthermore, the use of deuterated (2H) analogs, while also isotopically labeled, can sometimes exhibit a chromatographic retention time shift relative to the non-labeled analyte, an issue largely avoided by 13C labeling [2].

Target ISTD
13C2-labeled DMT co-elutes and corrects for ion suppression
Unlabeled DMT
Cannot correct for variable recovery or matrix effects; identical mass prevents differentiation
Target ISTD
Physicochemical behavior nearly identical to native DMT
Non-isotopic analog
Different chemical properties lead to differential recovery and ionization
Target ISTD
13C labeling avoids chromatographic retention time shift
Deuterated analog
May exhibit retention shift altering matrix-effect correction reliability

Dimethyl Terephthalate-13C2-1 Quantitative Evidence


M+2 Mass Shift for Selective Detection

Dimethyl terephthalate-13C2-1 incorporates two 13C atoms, replacing two 12C atoms in the native DMT molecule, resulting in a clear M+2 mass shift (+2 Da) . This mass difference is sufficient to distinguish the labeled internal standard from the natural isotope pattern of the unlabeled analyte in a mass spectrometer [1]. This contrasts with single 13C labeling (M+1 shift), which is more prone to interference from the naturally abundant 13C isotope of the target analyte, potentially compromising quantification accuracy at low concentrations.

Mass shift
Class-level
+2 Da (M+2) vs. +1 Da (M+1)
Minimizes isotopic cross-talk for low LOQ
Dual 13C labeling distinguishes from natural abundance
Analytical Chemistry Mass Spectrometry PET Polymer Analysis

High Isotopic Enrichment Reduces Background

The commercial specification for Dimethyl terephthalate-13C2-1 includes an isotopic purity of 99 atom % 13C [1]. This high enrichment level indicates that 99% of the carbon atoms at the specified positions are 13C. The presence of residual unlabeled (12C) molecules in a labeled internal standard can contribute to the signal at the m/z of the target analyte, a phenomenon known as 'isotopic impurity' or 'cross-contamination' . A 99 atom % 13C specification sets a low, quantifiable limit for this impurity, which is essential for achieving a stable, low background signal and accurate quantification, especially in trace analysis. This level of enrichment is a key procurement criterion for analytical chemists.

Isotopic purity
Class-level
99 atom % 13C
Reduces background for trace analysis
Specification review; impurity limit quantifiable
Stable Isotope Dilution Assay Method Validation Quantitative LC-MS/MS

13C Labeling Avoids Chromatographic Shift

In reversed-phase liquid chromatography, deuterated (2H-labeled) internal standards can sometimes exhibit a slight but measurable shift in retention time relative to their non-deuterated counterparts due to differences in hydrophobicity (the 'deuterium isotope effect') [1]. This shift can lead to the internal standard and analyte experiencing slightly different matrix effects as they elute at different solvent compositions, reducing the internal standard's effectiveness. 13C-labeled compounds, such as Dimethyl terephthalate-13C2-1, generally exhibit negligible chromatographic isotope effects and therefore co-elute perfectly with their unlabeled target analyte [2]. This property ensures that both compounds encounter identical ion suppression or enhancement conditions, which is fundamental for achieving maximum accuracy in LC-MS quantification.

Co-elution
Class-level
Negligible shift vs. potential shift for deuterated
Ensures consistent matrix-effect correction
13C labeling avoids deuterium isotope effect in LC
LC-MS Method Development Isotope Effects Internal Standard Selection

Dimethyl Terephthalate-13C2-1 Application Scenarios


DMT Migration from PET Food Contact Materials

Regulatory bodies like the FDA and EFSA set specific migration limits (SMLs) for monomers like DMT from plastic packaging into food [1]. Dimethyl terephthalate-13C2-1 is the optimal internal standard for developing and validating LC-MS/MS methods to accurately quantify DMT migration into complex food simulants (e.g., aqueous, acidic, alcoholic, fatty). By correcting for matrix-induced ion suppression and variable extraction recovery, the labeled internal standard enables laboratories to confidently demonstrate compliance with these low-level regulatory thresholds [2].

Recycled PET Content by Isotope Dilution MS

Innovative methods for quantifying the content of recycled polyethylene terephthalate (rPET) in new products rely on the precise measurement of specific markers or the depolymerization products of PET [3]. Dimethyl terephthalate-13C2-1 serves as a critical internal standard in isotope dilution mass spectrometry (IDMS) workflows. When spiked into samples before or after a depolymerization step (e.g., methanolysis), it allows for the accurate quantification of the DMT monomer released, which can then be correlated back to the rPET content in the original material [4].

PET Depolymerization Efficiency and Kinetics

Chemical recycling of PET, such as methanolysis to yield DMT and ethylene glycol, is a key sustainability technology [5]. To optimize reaction conditions (e.g., temperature, catalyst loading, time) and assess depolymerization kinetics, researchers require an accurate method to quantify the DMT yield. Using Dimethyl terephthalate-13C2-1 as an internal standard in GC-MS or LC-MS analysis of the reaction mixture provides the necessary analytical precision to monitor reaction progress, compare catalyst performance, and determine rate constants with high confidence [6].

Application
Selection Property
Validation Focus
DMT migration from PET food contact
ISTD co-elution with native DMT
Method accuracy in complex food simulants
rPET content by isotope dilution MS
ISTD for depolymerization products
DMT-to-rPET correlation validation
PET depolymerization kinetics
Reaction monitoring by ISTD
Precision for kinetic modeling
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